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Compound of Interest

Compound Name: 3-Phenyl-2-tosyl-1,2-oxaziridine

Cat. No.: B1600176 Get Quote

An in-depth exploration of the discovery, history, and synthetic protocols of N-

sulfonyloxaziridines, pivotal reagents in modern organic chemistry for researchers, scientists,

and drug development professionals.

The development of N-sulfonyloxaziridines stands as a landmark achievement in synthetic

organic chemistry, providing a powerful tool for the stereoselective oxidation of a wide range of

nucleophiles. First synthesized in the late 1970s and early 1980s by Franklin A. Davis and his

research group, these stable, three-membered heterocyclic compounds have become

indispensable reagents, particularly for the asymmetric hydroxylation of enolates to furnish

valuable α-hydroxy carbonyl compounds.[1] Their unique ability to act as neutral, electrophilic

oxygen transfer agents has found widespread application in the total synthesis of complex

natural products, including the renowned anticancer agent, Taxol.[1]

Initially, the synthesis of N-sulfonyloxaziridines was achieved through the oxidation of the

corresponding N-sulfonylimines with meta-chloroperoxybenzoic acid (m-CPBA) in the presence

of a phase-transfer catalyst.[1] This method, while effective, was later improved upon by the

use of potassium peroxymonosulfate, commercially known as Oxone®, which offered a more

practical and efficient alternative.[1][2] The advent of chiral N-sulfonyloxaziridines, most notably

those derived from camphor, revolutionized asymmetric synthesis by enabling the direct and

highly enantioselective introduction of a hydroxyl group.[2]

This technical guide provides a comprehensive overview of the discovery and history of N-

sulfonyloxaziridines, detailed experimental protocols for their synthesis, a summary of their
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performance in asymmetric hydroxylations, and a visualization of the key reaction pathways.

I. A Historical Perspective: From Discovery to
Widespread Application
The journey of N-sulfonyloxaziridines began with the pioneering work of Franklin A. Davis. His

research in the late 1970s and early 1980s led to the first synthesis of this class of compounds,

which were found to be remarkably stable and effective as oxygen transfer reagents.[1] This

discovery opened up new avenues for the oxidation of various nucleophiles under mild and

controlled conditions. A significant breakthrough came with the development of chiral N-

sulfonyloxaziridines, such as (+)-(camphorylsulfonyl)oxaziridine. This allowed for the

asymmetric hydroxylation of prochiral enolates, a transformation that has been extensively

utilized in the synthesis of complex, biologically active molecules.[2][3] The evolution of the

synthetic methodology from the initial m-CPBA-based protocol to the more convenient

Oxone®-based method has further solidified the position of N-sulfonyloxaziridines as

indispensable reagents in the synthetic chemist's toolbox.

II. Synthesis of N-Sulfonyloxaziridines: Detailed
Experimental Protocols
The preparation of N-sulfonyloxaziridines typically involves a two-step sequence: the formation

of an N-sulfonylimine followed by its oxidation to the corresponding oxaziridine. Below are

detailed protocols for the synthesis of a common achiral N-sulfonyloxaziridine using the original

m-CPBA method and a general procedure for the more modern Oxone®-based synthesis.

A. Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-
phenyloxaziridine using m-CPBA
This procedure is adapted from the original work of Davis and coworkers.

Step 1: Synthesis of N-Benzylidenebenzenesulfonamide

A mixture of benzenesulfonamide (0.1 mol), benzaldehyde (0.1 mol), and a catalytic amount

of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap until the theoretical

amount of water is collected.
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The reaction mixture is cooled, and the solvent is removed under reduced pressure.

The resulting crude N-benzylidenebenzenesulfonamide is recrystallized from a suitable

solvent such as ethanol.

Step 2: Oxidation to (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine[4]

To a vigorously stirred biphasic mixture of the N-benzylidenebenzenesulfonamide (10 mmol)

in dichloromethane and a saturated aqueous solution of sodium bicarbonate, add a solution

of m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in dichloromethane dropwise at 0

°C. A phase-transfer catalyst, such as benzyltrimethylammonium chloride, is often added.

The reaction mixture is stirred at room temperature and monitored by TLC until the starting

imine is consumed.

The organic layer is separated, washed with a saturated aqueous solution of sodium sulfite,

followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is purified by recrystallization from a mixture of ether and hexane to afford

(±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine as a white crystalline solid.[4]

B. General Synthesis of N-Sulfonyloxaziridines using
Oxone®
This method provides a more convenient and environmentally friendly alternative to the m-

CPBA protocol.[2]

The N-sulfonylimine is prepared as described in the previous method.

The N-sulfonylimine (10 mmol) is dissolved in a suitable organic solvent, such as toluene or

dichloromethane.

A solution of Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄, 2.0

equivalents) in an aqueous buffer solution (e.g., sodium bicarbonate) is added to the solution
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of the imine.

The biphasic mixture is stirred vigorously at room temperature. The reaction progress is

monitored by TLC.

Upon completion, the layers are separated, and the aqueous layer is extracted with the

organic solvent.

The combined organic layers are washed with water and brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure.

The crude N-sulfonyloxaziridine is purified by flash chromatography or recrystallization.

III. Performance in Asymmetric Hydroxylation: A
Quantitative Overview
Chiral N-sulfonyloxaziridines are highly effective reagents for the asymmetric α-hydroxylation of

a wide variety of ketone and ester enolates. The stereochemical outcome of the reaction is

predictable and generally leads to high levels of enantiomeric excess. The table below

summarizes representative examples of this transformation, highlighting the substrate, the

chiral oxaziridine used, and the corresponding yield and enantioselectivity.
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Substrate
(Ketone/Est
er)

Chiral N-
Sulfonyloxa
ziridine

Base Yield (%)
Enantiomeri
c Excess (%
ee)

Reference

Propiopheno

ne

(+)-

(Camphorsulf

onyl)oxaziridi

ne

LHMDS 85 95

[Davis, F. A.;

Chen, B.-C.

Chem.

Rev.1992, 92,

919-934.]

2-Methyl-1-

tetralone

(+)-

(Camphorsulf

onyl)oxaziridi

ne

KHMDS 92 >98

[Davis, F. A.;

Chen, B.-C.

Chem.

Rev.1992, 92,

919-934.]

Ethyl 2-

methyl-3-

oxobutanoate

(+)-

(Camphorsulf

onyl)oxaziridi

ne

NaH 78 88

[Davis, F. A.;

Chen, B.-C.

Chem.

Rev.1992, 92,

919-934.]

1-Indanone

(-)-

(Camphorsulf

onyl)oxaziridi

ne

LDA 89 92

[Davis, F. A.;

Chen, B.-C.

Chem.

Rev.1992, 92,

919-934.]

tert-Butyl 2-

phenylpropan

oate

(+)-

(Camphorsulf

onyl)oxaziridi

ne

LDA 75 90

[Davis, F. A.;

Chen, B.-C.

Chem.

Rev.1992, 92,

919-934.]

Note: LHMDS = Lithium hexamethyldisilazide, KHMDS = Potassium hexamethyldisilazide, LDA

= Lithium diisopropylamide, NaH = Sodium hydride.
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IV. Visualizing the Process: Diagrams of Synthesis
and Mechanism
To better illustrate the key processes involved with N-sulfonyloxaziridines, the following

diagrams have been generated using the DOT language.

A. General Workflow for the Synthesis and Application
of N-Sulfonyloxaziridines
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Synthesis of N-Sulfonyloxaziridine

Application in Asymmetric Hydroxylation

Sulfonamide

Condensation

Aldehyde/Ketone

N-Sulfonylimine

Oxidation (m-CPBA or Oxone)

N-Sulfonyloxaziridine

Hydroxylation

Prochiral Ketone/Ester

Base

Enolate

α-Hydroxy Carbonyl
Product

Sulfinylimine
Byproduct

Click to download full resolution via product page

Caption: General workflow for the synthesis and application of N-sulfonyloxaziridines.
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B. Mechanism of Enolate Hydroxylation by N-
Sulfonyloxaziridine
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Caption: Mechanism of enolate hydroxylation by an N-sulfonyloxaziridine.

The discovery and development of N-sulfonyloxaziridines have profoundly impacted the field of

organic synthesis. These reagents provide a reliable and highly stereoselective method for the

introduction of hydroxyl groups, a transformation of fundamental importance in the construction

of complex molecules. The continuous refinement of their synthesis and the expansion of their

applications ensure that N-sulfonyloxaziridines will remain a vital tool for chemists in academia

and industry for the foreseeable future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1600176?utm_src=pdf-body-img
https://www.benchchem.com/product/b1600176?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Oxaziridine - Wikipedia [en.wikipedia.org]

2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

3. Research Portal [researchdiscovery.drexel.edu]

4. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [The Dawn of Electrophilic Oxygen Transfer: A Technical
Guide to N-Sulfonyloxaziridines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600176#discovery-and-history-of-n-
sulfonyloxaziridines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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